REACTION_CXSMILES
|
O[C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[N:6]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[N:6]=1
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
OC=1SC=C(N1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring onto ice (4000 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (5×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel (ethyl acetate as eluant)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC=C(N1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |